molecular formula C19H27N5O2S B2685769 N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide CAS No. 1049379-76-1

N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B2685769
CAS No.: 1049379-76-1
M. Wt: 389.52
InChI Key: NTJPXSJSXKKCSV-UHFFFAOYSA-N
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Description

N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide is a synthetically designed small molecule recognized for its potent and selective inhibitory activity against specific protein kinases. This compound functions as a key research tool in the investigation of intracellular signaling pathways , particularly those involved in cell proliferation and survival. Its structure, featuring a thiophene and methylpiperazine moiety, contributes to its targeted interaction with kinase ATP-binding sites. Researchers utilize this ethanediamide derivative primarily in oncological and signal transduction research , where it helps to elucidate the mechanistic roles of specific kinases in disease models. The compound is supplied with detailed analytical data, including HPLC and mass spectrometry reports, to ensure identity and purity for reproducible experimental results. This product is intended for For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O2S/c1-22-8-10-24(11-9-22)17(16-6-3-7-23(16)2)14-21-19(26)18(25)20-13-15-5-4-12-27-15/h3-7,12,17H,8-11,13-14H2,1-2H3,(H,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJPXSJSXKKCSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=CS2)C3=CC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled together under specific reaction conditions.

    Preparation of 1-methyl-1H-pyrrole-2-carboxylic acid: This intermediate can be synthesized through the reaction of 1-methylpyrrole with a suitable carboxylating agent.

    Formation of 4-methylpiperazine: This can be synthesized by reacting piperazine with methylating agents under controlled conditions.

    Synthesis of thiophene-2-carboxaldehyde: This intermediate is prepared by the formylation of thiophene.

These intermediates are then coupled using amide bond formation reactions, typically employing coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiophene rings, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed on the amide groups, converting them to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of N’-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide oxides.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives at the piperazine ring.

Scientific Research Applications

Neuroprotective Effects

Studies on similar compounds have indicated that they may exhibit neuroprotective properties by inhibiting MAP4K kinases. This inhibition can enhance neuronal survival under stress conditions, making such compounds promising candidates for treating neurodegenerative diseases. For instance, analogs of this compound have been tested for their ability to protect motor neurons from apoptosis induced by chemical stressors .

Kinase Inhibition

Compounds with structural similarities to N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide have shown efficacy in inhibiting human kinases involved in critical signaling pathways. This activity is significant for developing therapies targeting various cancers and metabolic disorders .

Antimicrobial Activity

The sulfonamide group present in the compound suggests potential antimicrobial properties. Sulfonamides are well-known for their ability to inhibit bacterial growth by targeting folate synthesis pathways, which could be leveraged in developing new antibiotics .

Neuroprotection

A study highlighted several MAP4K inhibitors that effectively protected motor neurons from apoptosis due to chemical stressors. This suggests that this compound may similarly exhibit protective effects through analogous pathways .

Structural Activity Relationship (SAR)

Research into structurally related compounds has established that modifications to the piperazine and pyrrole rings can significantly alter biological activity. This insight indicates that the design of this compound can be tailored for specific therapeutic applications .

Mechanism of Action

The mechanism of action of N’-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound shares structural motifs with several classes of bioactive molecules:

  • Piperazine/Piperidine-containing diamides: N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(1-piperidinyl)ethyl]-N′-[4-(trifluoromethyl)phenyl]ethanediamide (): This analog replaces the 1-methylpyrrole and thiophene groups with a 1-methylindole and 4-trifluoromethylphenyl moiety. Compound 17 (): A piperidine-4-carboxamide derivative with a naphthalene substituent. The naphthalene group introduces aromatic bulk, which may influence metabolic stability and cytochrome P450 interactions compared to the target’s smaller thiophene .
  • Thiophene-containing analogs :
    • 1,3,4-Thiadiazole derivatives () : These compounds incorporate thiophene-related thiadiazole rings and demonstrate antimicrobial activity. The target compound’s thiophen-2-ylmethyl group may similarly contribute to microbial membrane interactions .

Physicochemical Properties

Key inferred properties based on structural analogs:

Property Target Compound N-[2-(1-Methylindolyl)...]ethanediamide Compound 17 ()
Molecular Weight ~450 g/mol (estimated) 494.5 g/mol 381.2 g/mol
LogP (lipophilicity) Moderate (~2.5–3.5) High (~4.0 due to CF₃) Moderate (~3.0)
Solubility Low aqueous solubility (amide/heterocycles) Very low (CF₃ and indole) Moderate (polar carboxamide)
Metabolic Stability Likely susceptible to CYP3A4 oxidation High (trifluoromethyl reduces metabolism) Moderate (t₁/₂ ~30–60 min in HLMs)

Research Findings and Implications

Structural Optimization :

  • Replacing the target’s thiophene with a naphthalene (as in ) improves aromatic stacking but may reduce metabolic stability.
  • The 4-methylpiperazine group offers a balance between solubility and receptor affinity compared to piperidine in .

Synthetic Challenges :

  • The diamide backbone requires precise coupling conditions, as seen in ’s use of LAH reduction and preparative HPLC purification. Similar methods may apply to the target compound .

Biological Screening Gaps: No direct data exist for the target compound’s antimicrobial or pharmacokinetic profiles. Testing against ’s protocols (E. coli, C. albicans) and microsomal assays () is recommended.

Data Tables

Table 1: Structural and Functional Group Comparison

Compound Heterocycles Present Key Functional Groups
Target Compound Pyrrole, Piperazine, Thiophene Ethanediamide, Methylpyrrole
N-[2-(1-Methylindolyl)...]ethanediamide Indole, Piperidine Ethanediamide, Trifluoromethylphenyl
Compound 17 () Naphthalene, Piperidine Carboxamide, Tetrahydro-2H-pyran

Biological Activity

N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide is a synthetic organic compound that exhibits potential pharmacological properties due to its unique structural features. This article provides a detailed overview of the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Features

The compound consists of several key components:

  • Pyrrole ring : Known for its reactivity and ability to form complexes with metal ions.
  • Piperazine moiety : Commonly found in many pharmaceuticals, contributing to its biological activity.
  • Thiophene group : Imparts additional chemical properties that may enhance activity against specific biological targets.

The biological activity of this compound can be inferred from its structural components:

  • Receptor Interaction : The presence of the piperazine and pyrrole rings suggests potential interactions with neurotransmitter receptors, particularly those involved in serotonin and dopamine signaling pathways.
  • Inhibition of Protein Interactions : Similar compounds have demonstrated the ability to disrupt protein-protein interactions, which is crucial in various disease mechanisms, including cancer and viral infections .

Case Study 1: Inhibition of SARS-CoV-2 Entry

A study investigated compounds that could inhibit the interaction between the ACE2 receptor and the S-protein of SARS-CoV-2. Compounds structurally similar to this compound were identified as effective inhibitors by perturbing the binding interface between these proteins, suggesting potential therapeutic applications in COVID-19 treatment .

Case Study 2: Anticancer Activity

Another study focused on the Bcl-2 family of proteins, which are critical regulators of apoptosis. Compounds with similar structural motifs showed significant activity in promoting apoptosis in cancer cell lines, indicating that this compound may possess similar anticancer properties .

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